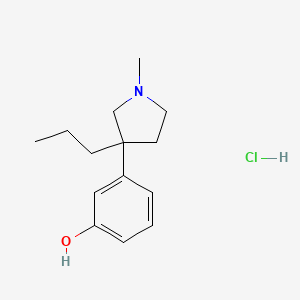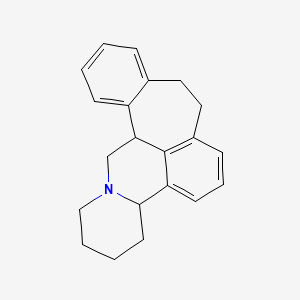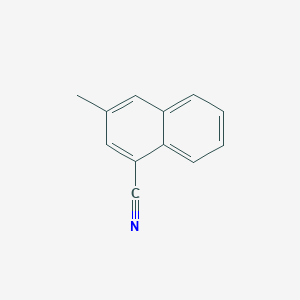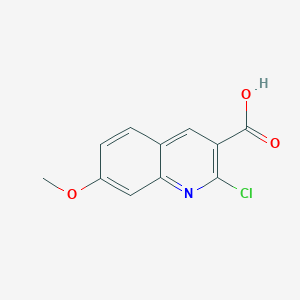![molecular formula C13H16FNO4S B1634154 1-[(4-fluorophényl)sulfonyl]-4-pipéridinecarboxylate de méthyle CAS No. 349624-64-2](/img/structure/B1634154.png)
1-[(4-fluorophényl)sulfonyl]-4-pipéridinecarboxylate de méthyle
Vue d'ensemble
Description
Applications De Recherche Scientifique
Methyl 1-[(4-fluorophenyl)sulfonyl]-4-piperidinecarboxylate is widely used in scientific research, particularly in the field of proteomics. It is employed as a reagent for the modification of proteins and peptides, aiding in the study of protein structure and function . Additionally, this compound is used in the synthesis of various bioactive molecules, including potential pharmaceutical agents.
In the field of medicinal chemistry, it serves as a building block for the development of drugs targeting specific enzymes and receptors. Its unique chemical structure allows for the exploration of new therapeutic pathways and the design of molecules with improved efficacy and selectivity .
Méthodes De Préparation
The synthesis of Methyl 1-[(4-fluorophenyl)sulfonyl]-4-piperidinecarboxylate typically involves the reaction of 4-fluorobenzenesulfonyl chloride with methyl 4-piperidinecarboxylate under basic conditions. The reaction is usually carried out in the presence of a base such as triethylamine or pyridine to neutralize the hydrochloric acid formed during the reaction. The reaction mixture is then purified using standard techniques such as recrystallization or chromatography to obtain the desired product .
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. These methods often include continuous flow processes and the use of automated systems to ensure consistent quality and efficiency.
Analyse Des Réactions Chimiques
Methyl 1-[(4-fluorophenyl)sulfonyl]-4-piperidinecarboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of sulfone derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride, which may reduce the ester group to an alcohol.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the sulfonyl group, with nucleophiles such as amines or thiols, forming sulfonamide or sulfone derivatives
Common reagents and conditions used in these reactions include organic solvents like dichloromethane or tetrahydrofuran, and reaction temperatures ranging from room temperature to reflux conditions. The major products formed from these reactions depend on the specific reagents and conditions used.
Mécanisme D'action
The mechanism of action of Methyl 1-[(4-fluorophenyl)sulfonyl]-4-piperidinecarboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. The sulfonyl group can form covalent bonds with nucleophilic residues in proteins, leading to the modification of their activity. This interaction can result in the inhibition or activation of the target protein, depending on the specific context .
The compound’s fluorine atom can also participate in hydrogen bonding and other non-covalent interactions, further influencing its binding affinity and specificity. These molecular interactions are crucial for the compound’s biological activity and its potential therapeutic applications.
Comparaison Avec Des Composés Similaires
Methyl 1-[(4-fluorophenyl)sulfonyl]-4-piperidinecarboxylate can be compared with other similar compounds, such as:
Methyl 1-[(4-chlorophenyl)sulfonyl]-4-piperidinecarboxylate: This compound has a chlorine atom instead of a fluorine atom, which can affect its reactivity and binding properties.
Methyl 1-[(4-bromophenyl)sulfonyl]-4-piperidinecarboxylate: The presence of a bromine atom can lead to different chemical and biological properties compared to the fluorine-containing compound.
Methyl 1-[(4-methylphenyl)sulfonyl]-4-piperidinecarboxylate: The methyl group can influence the compound’s hydrophobicity and overall reactivity
The uniqueness of Methyl 1-[(4-fluorophenyl)sulfonyl]-4-piperidinecarboxylate lies in its specific combination of functional groups, which confer distinct chemical and biological properties. Its fluorine atom, in particular, plays a significant role in its reactivity and binding interactions, making it a valuable compound for various research applications.
Propriétés
IUPAC Name |
methyl 1-(4-fluorophenyl)sulfonylpiperidine-4-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H16FNO4S/c1-19-13(16)10-6-8-15(9-7-10)20(17,18)12-4-2-11(14)3-5-12/h2-5,10H,6-9H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JTBNATIWROQSKI-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1CCN(CC1)S(=O)(=O)C2=CC=C(C=C2)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H16FNO4S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
301.34 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
















